2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide is a fluorinated organic compound with the molecular formula C13H14F4N2O. This compound is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide typically involves the reaction of 4-(4-fluorophenyl)piperidine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,2,2-Trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its fluorinated structure.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide: Shares similar structural features but lacks the piperidine ring.
4-Fluoroaniline: Contains the fluorophenyl group but lacks the trifluoromethyl and acetamide groups.
2,2,2-Trifluoroacetophenone: Contains the trifluoromethyl group but has a different functional group arrangement.
Uniqueness
2,2,2-Trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide is unique due to the combination of its trifluoromethyl, fluorophenyl, and piperidine groups. This combination imparts distinctive chemical and biological properties, making it valuable in various research applications.
Properties
Molecular Formula |
C13H14F4N2O |
---|---|
Molecular Weight |
290.26 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C13H14F4N2O/c14-9-3-1-8(2-4-9)10-5-6-18-7-11(10)19-12(20)13(15,16)17/h1-4,10-11,18H,5-7H2,(H,19,20) |
InChI Key |
GDSMJJCNVKNHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.